molecular formula C11H13ClO3 B1333465 5-(4-Chloro-phenoxy)-pentanoic acid CAS No. 7170-55-0

5-(4-Chloro-phenoxy)-pentanoic acid

Cat. No. B1333465
CAS RN: 7170-55-0
M. Wt: 228.67 g/mol
InChI Key: DCZDRIPLJUPMKH-UHFFFAOYSA-N
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Description

Phenoxy herbicides are two families of chemicals that have been developed as commercially important herbicides, widely used in agriculture . They share the part structure of phenoxyacetic acid . The best known phenoxy herbicides are (4-chloro-2-methylphenoxy)acetic acid (MCPA), 2,4-dichlorophenoxyacetic acid (2,4-D) and 2,4,5-trichlorophenoxyacetic acid (2,4,5-T) .

Scientific Research Applications

Agricultural Herbicides

5-(4-Chloro-phenoxy)-pentanoic acid: is structurally related to phenoxy herbicides like 2,4-dichlorophenoxyacetic acid (2,4-D) and 2-methyl-4-chlorophenoxyacetic acid (MCPA) , which are extensively used in agriculture . These compounds are known for their ability to control broadleaf weeds, thereby increasing crop yield and value. The compound’s efficacy in weed control stems from its selective toxicity towards dicotyledonous weeds over monocotyledonous crops.

Environmental Remediation

The compound’s similarity to phenoxy herbicides suggests potential applications in bioremediation techniques. Bioremediation harnesses microorganisms to degrade recalcitrant contaminants, while phytoremediation uses plants to transform or mineralize xenobiotics into less toxic compounds . Rhizoremediation combines these approaches, utilizing plant roots and associated microbial communities to remediate contaminated environments.

Soil Microbiome Modulation

Research indicates that phenoxy acids can influence the soil microbiome, particularly in the rhizosphere and endosphere of plants . The presence of these compounds can stimulate microbial community members that possess specialized functions for detoxifying and mitigating soil toxicity. This modulation of the soil microbiome can be crucial for maintaining soil health and fertility.

Toxicological Studies

Given the environmental persistence of phenoxy herbicides, 5-(4-Chloro-phenoxy)-pentanoic acid can serve as a model compound for toxicological studies. It can help in understanding the impact of such chemicals on human health and the environment, as well as in developing safety guidelines for their use .

Mechanism of Action

Target of Action

The primary targets of 5-(4-Chloro-phenoxy)-pentanoic acid are broadleaf weeds . This compound belongs to the family of phenoxy herbicides, which are widely used in agriculture due to their selective action against these types of plants .

Mode of Action

5-(4-Chloro-phenoxy)-pentanoic acid acts by mimicking the auxin growth hormone indoleacetic acid (IAA) . When sprayed on broad-leaf plants, it induces rapid, uncontrolled growth, often referred to as "growing to death" . This selective action leaves monocotyledonous crops such as wheat or maize relatively unaffected .

Biochemical Pathways

The biochemical pathways affected by 5-(4-Chloro-phenoxy)-pentanoic acid are those related to the auxin growth hormone IAA . The compound’s mimicry of IAA disrupts normal plant growth processes, leading to rapid and uncontrolled growth .

Pharmacokinetics

The pharmacokinetics of 5-(4-Chloro-phenoxy)-pentanoic acid, like other phenoxy herbicides, involve its application as salts and esters, which are capable of producing the parent acid in situ . These forms vary in their chemical properties, environmental behavior, and to a lesser extent, toxicity

Result of Action

The molecular and cellular effects of 5-(4-Chloro-phenoxy)-pentanoic acid’s action result in the rapid, uncontrolled growth of broad-leaf plants . This growth is unsustainable, leading to the eventual death of the plant .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 5-(4-Chloro-phenoxy)-pentanoic acid. For instance, its extensive use may promote contamination of soil, surface, and groundwater, leading to increased inhibition of plant development and soil toxicity . Additionally, the compound’s effectiveness can be influenced by interactions between plant roots, root exudates enriched in plant secondary metabolites, soil, and microorganisms .

properties

IUPAC Name

5-(4-chlorophenoxy)pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClO3/c12-9-4-6-10(7-5-9)15-8-2-1-3-11(13)14/h4-7H,1-3,8H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCZDRIPLJUPMKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OCCCCC(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40369562
Record name 5-(4-Chloro-phenoxy)-pentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40369562
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4-Chloro-phenoxy)-pentanoic acid

CAS RN

7170-55-0
Record name 5-(4-Chlorophenoxy)pentanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7170-55-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(4-Chloro-phenoxy)-pentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40369562
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Pentanoic acid, 5-(4-chlorophenoxy)
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